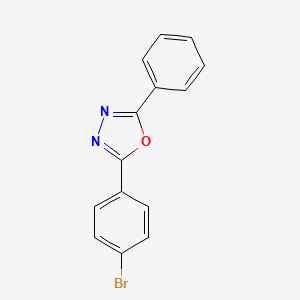2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
CAS No.: 21510-43-0
Cat. No.: VC1961552
Molecular Formula: C14H9BrN2O
Molecular Weight: 301.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 21510-43-0 |
|---|---|
| Molecular Formula | C14H9BrN2O |
| Molecular Weight | 301.14 g/mol |
| IUPAC Name | 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C14H9BrN2O/c15-12-8-6-11(7-9-12)14-17-16-13(18-14)10-4-2-1-3-5-10/h1-9H |
| Standard InChI Key | CNLVYZSUMYQALH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Structural Characteristics
2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole belongs to the class of five-membered heterocyclic compounds containing oxygen and nitrogen atoms. Its molecular structure consists of an oxadiazole ring with two substituted phenyl groups.
Basic Chemical Information
The chemical data for 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole is summarized in Table 1, providing essential identification and molecular information.
Table 1. Chemical Identity of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
| Parameter | Information |
|---|---|
| IUPAC Name | 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole |
| CAS Number | 21510-43-0 |
| Molecular Formula | C₁₄H₉BrN₂O |
| Molecular Weight | 301.14 g/mol |
| InChI | InChI=1S/C14H9BrN2O/c15-12-8-6-11(7-9-12)14-17-16-13(18-14)10-4-2-1-3-5-10/h1-9H |
| InChI Key | CNLVYZSUMYQALH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br |
| EC Number | 244-413-6 |
| MDL Number | MFCD00050997 |
| PubChem CID | 88931 |
Source information compiled from multiple chemical databases and supplier specifications .
Structural Features
The 1,3,4-oxadiazole nucleus in this compound is a planar five-membered ring containing two nitrogen atoms and one oxygen atom. This heterocyclic core has two substituted phenyl rings: one with a bromine atom at the para position (attached at C-2 of the oxadiazole) and an unsubstituted phenyl group (attached at C-5). The crystallographic data indicates that the molecule adopts a near-planar conformation with minimal torsion angles between the aromatic rings and the oxadiazole core .
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole is crucial for its characterization, handling, and application in various research contexts.
Physical Properties
The compound exhibits distinct physical characteristics that are important for identification and purity assessment, as detailed in Table 2.
Table 2. Physical Properties of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
| Property | Description |
|---|---|
| Physical State (20°C) | Solid |
| Appearance | White to almost white powder to crystal |
| Melting Point | 169.0-173.0°C (literature reports 171°C) |
| Solubility | Soluble in organic solvents (DMSO, dichloromethane); poor water solubility |
| Maximum Absorption Wavelength | 291 nm (in H₂O) |
Synthesis Methods
Various synthetic routes have been developed to prepare 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole, with different approaches offering advantages in terms of yield, purity, and scalability.
Classical Synthetic Routes
The classical synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common approach utilizes the reaction between 4-bromobenzohydrazide and benzoic acid derivatives under dehydrating conditions .
Modern Synthetic Approaches
More recent methodologies employ palladium-catalyzed cross-coupling reactions, particularly Suzuki coupling, which has proven effective for constructing oxadiazole derivatives with various substituents. This approach typically utilizes bromine-substituted precursors and boronic acid derivatives in the presence of a palladium catalyst .
Table 3. Comparison of Synthetic Methods for 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
| Method | Key Reagents | Reaction Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Hydrazide Cyclization | 4-Bromobenzohydrazide, Benzoic acid derivatives | Dehydrating agents (POCl₃), elevated temperatures (100-150°C) | Straightforward, cost-effective | Moderate yields, harsh conditions |
| Palladium-Catalyzed Coupling | Bromine-substituted oxadiazole, Phenylboronic acid | Pd catalyst, base, solvent system, moderate temperature | Higher yields, milder conditions | Requires expensive catalysts, air-sensitive |
| Tetrazole Route | 5-(4-Bromophenyl)-1H-tetrazole, Benzoyl chloride | Reflux conditions, polar solvents | Good functional group tolerance | Multi-step process |
Analytical Characterization
Proper characterization of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole is essential for confirming its identity, purity, and structural features.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical structural information about the compound. The ¹H NMR spectrum typically shows characteristic aromatic signals for both phenyl rings, with the bromophenyl protons showing distinctive coupling patterns. The ¹³C NMR spectrum reveals the characteristic carbon signals of the oxadiazole ring and the two phenyl rings .
Crystallographic Data
X-ray crystallography has been used to determine the precise molecular geometry of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole and related oxadiazole compounds. The available crystallographic data for similar oxadiazole structures reveals important structural features, including bond lengths, bond angles, and crystal packing arrangements .
| Analytical Parameter | Specification | Method |
|---|---|---|
| Purity | >97.0% | HPLC (area%) |
| Purity | min. 95.0% | Argentometric Titration |
| Melting Point | 169.0-173.0°C | Thermal Analysis |
| Structural Confirmation | Consistent with structure | NMR |
Data from commercial supplier specifications .
Applications and Research Findings
2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole has attracted interest across multiple research domains due to the versatile nature of the oxadiazole scaffold and the potential for further functionalization through the bromine substituent.
Pharmaceutical Applications
The 1,3,4-oxadiazole nucleus is recognized for its diverse biological activities, making compounds like 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole potential candidates for pharmaceutical research. Oxadiazole derivatives have been investigated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Materials Science Applications
Recent research has explored the potential of oxadiazole derivatives, including bromophenyl-substituted variants, in materials science applications. The planar structure, conjugated system, and electronic properties make these compounds interesting for optoelectronic applications .
Optoelectronic Applications
Research findings suggest that compounds containing the oxadiazole scaffold, including derivatives similar to 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole, demonstrate promising luminescent properties, making them potential candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume